ethyl 3-(5-oxopyrrolidin-2-yl)propanoate
Description
Properties
CAS No. |
89317-07-7 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Pyrrolidinone Chemistry and Derivatives
The foundational core of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate is the 2-pyrrolidinone (B116388) ring, a five-membered lactam. rsc.org This structural motif is a privileged scaffold in medicinal chemistry and natural product synthesis, renowned for its presence in a vast array of biologically active molecules. rsc.orgnih.gov The 2-pyrrolidinone ring system is a key component in numerous pharmaceuticals and natural products with diverse biological activities. rsc.org For instance, cotinine, a metabolite of nicotine, and doxapram, a respiratory stimulant, both feature the 2-pyrrolidinone core. rsc.org Furthermore, complex natural products like lactacystin (B1674225) and salinosporamide A, which exhibit potent biological effects, also contain this heterocyclic system. rsc.org
The versatility of the pyrrolidinone ring allows for extensive chemical modification, leading to a wide range of derivatives with varied pharmacological properties. These derivatives have been investigated for their potential as anti-cancer agents, HIV-1 integrase inhibitors, and antimicrobial and anti-inflammatory agents. rsc.org The subject compound, this compound, is a derivative where an ethyl propanoate group is attached to the second position of the 2-oxopyrrolidine ring. This specific substitution pattern influences its chemical properties and potential applications, distinguishing it from other pyrrolidinone derivatives.
Current Research Landscape and Gaps Pertaining to Ethyl 3 5 Oxopyrrolidin 2 Yl Propanoate
The current research landscape for N-heterocycles is vibrant, with a strong focus on developing novel synthetic methods and exploring their applications in medicinal chemistry and materials science. researchgate.netmdpi.com The synthesis of pyrrolidinone derivatives continues to be an active area, with researchers exploring green chemistry approaches, such as ultrasound-promoted multicomponent reactions, to create these valuable compounds efficiently. rsc.org
Despite the broad interest in pyrrolidinones, a specific search for "ethyl 3-(5-oxopyrrolidin-2-yl)propanoate" in scientific literature reveals that it is not as extensively studied as other derivatives. While there is a wealth of information on the synthesis and biological activity of various substituted pyrrolidinones, detailed research findings specifically on this compound are limited. This represents a significant research gap. Further investigation into the synthesis, characterization, and potential biological activities of this compound could uncover novel applications. For instance, a 2017 study on a structurally related compound, 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide, highlighted its potential as a potent and selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), demonstrating the therapeutic promise of substituted pyrrolidinones. nih.gov
Interdisciplinary Relevance in Organic Synthesis and Beyond
Classical Approaches to the Pyrrolidinone Core Derivatization
Traditional synthetic routes to this compound often rely on the modification of readily available pyrrolidinone structures. These methods are characterized by sequential, step-wise reactions to build the target molecule.
Multi-Step Synthesis Strategies from Pyrrolidinone Precursors
A common and foundational precursor for the synthesis of chiral pyrrolidinone derivatives is (S)-pyroglutamic acid, which is derivable from L-glutamic acid. rsc.orgshokubai.org The synthesis often involves creating a side chain at the C5 position of the pyrrolidinone ring. One classical approach is the Michael addition reaction. For instance, a derivative of pyroglutamic acid can be reacted with an appropriate Michael acceptor, such as an acrylate (B77674), to introduce the propanoate side chain.
Another strategy involves the alkylation of a pyrrolidinone enolate. By treating a suitable N-protected 2-pyrrolidinone (B116388) with a strong base, an enolate is formed, which can then react with a halo-propionate ester to forge the carbon-carbon bond, leading to the desired 3-(5-oxopyrrolidin-2-yl)propanoate structure. The choice of protecting groups and reaction conditions is critical to control selectivity and yield.
Esterification and Functional Group Introduction Techniques
The final step in many classical syntheses is the esterification of the corresponding carboxylic acid, 3-(5-oxopyrrolidin-2-yl)propanoic acid. clearsynth.com This transformation is typically achieved through Fischer esterification, where the carboxylic acid is heated with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. ceon.rschemguide.co.uk The reaction is reversible, and to drive it towards the product, the water formed is often removed, or an excess of the alcohol is used. ceon.rschemguide.co.uk
The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols like ethanol generally reacting more readily than secondary alcohols. ceon.rs The reaction rate and yield are also dependent on temperature and the molar ratio of the reactants and catalyst. ceon.rs For example, studies on similar esterifications have shown that increasing the temperature from 35°C to 65°C can significantly increase the reaction rate and final yield. ceon.rs
Modern and Sustainable Synthetic Routes
Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. This has led to new methodologies for synthesizing this compound that align with the principles of green chemistry.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyrrolidinone derivatives. vjol.info.vnnih.gov This includes the use of environmentally friendly solvents like ethanol or water, employing catalysts to improve reaction efficiency, and designing multi-component reactions (MCRs) that increase atom economy by combining several steps into a single operation. vjol.info.vnrsc.orgresearchgate.net For example, one-pot MCRs for synthesizing substituted pyrrolidinones have been developed using eco-friendly solvents and green additives like citric acid, which simplifies the procedure and uses low-cost materials. vjol.info.vnrsc.org The use of renewable starting materials, such as glutamic acid, also represents a key aspect of a greener synthetic approach. shokubai.org
Catalyst-Mediated Synthesis of this compound
Catalysts play a crucial role in modern synthetic methods by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the context of pyrrolidinone synthesis, various catalytic systems are employed.
For the formation of the pyrrolidinone core itself, ruthenium on alumina (B75360) (Ru/Al2O3) has been shown to be an effective catalyst for the one-pot conversion of glutamic acid or pyroglutamic acid to 2-pyrrolidone. shokubai.org For the addition of the side chain, organocatalysts, such as proline derivatives, can be used to facilitate asymmetric Michael additions, ensuring the desired stereochemistry in the final product. mdpi.com Furthermore, enzymatic catalysis offers a highly selective and green alternative for certain transformations. medcraveonline.com For instance, lipases can be used for esterification reactions under mild conditions, often with high yields and selectivity. medcraveonline.commedcraveonline.com
Below is a table summarizing various catalytic approaches relevant to the synthesis of pyrrolidinone derivatives.
| Reaction Type | Catalyst | Precursors | Key Advantages |
| Ring Formation | Ru/Al2O3 | Glutamic Acid, Pyroglutamic Acid | High yield, one-pot synthesis. shokubai.org |
| Michael Addition | Methylated L-proline | Ethyl isobutyrate, N-phenylmaleimide | High yield (96%), short reaction time. mdpi.com |
| Esterification | Lipozyme TLIM | Cinnamic Acid, Ethanol | High yield (86%), enzymatic, mild conditions. medcraveonline.com |
| Esterification | Sulfuric Acid | Propanoic Acid, 1-Propanol | High yield (96.9%), well-established method. ceon.rs |
Flow Chemistry Applications in the Synthesis of this compound
Flow chemistry, or continuous flow processing, is a modern technology that offers significant advantages over traditional batch processing for chemical synthesis. nih.govamt.uk By pumping reagents through a reactor, flow systems provide superior control over reaction parameters like temperature and mixing, leading to enhanced safety, improved yields, and easier scalability. nih.govacs.org
While specific literature detailing the complete synthesis of this compound in a flow reactor is not prevalent, the principles are highly applicable. Various key reaction types in its synthesis, such as hydrogenations, nitrations, and catalytic reactions, have been successfully translated to flow processes. amt.ukvapourtec.com For example, the electrochemical cyclization to form 2-pyrrolidinones has been successfully demonstrated in a continuous flow reactor, achieving high productivity and yield. acs.org The application of flow chemistry could enable a more efficient, safer, and scalable production of this compound by allowing for precise control and integration of multiple synthetic steps. nih.govacs.org
Asymmetric Synthesis and Chiral Resolution of this compound
The creation of a single, desired stereoisomer of this compound can be approached through several strategic avenues. These include building the chiral center into the molecule from the start using enantioselective catalysts, influencing the stereochemical outcome through diastereoselective reactions, employing temporary chiral auxiliaries to guide the stereochemistry, and utilizing the high selectivity of enzymes in biocatalytic transformations.
Enantioselective Catalysis for Chiral this compound
Enantioselective catalysis involves the use of a chiral catalyst to influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. While specific applications of enantioselective catalysis for the direct synthesis of this compound are not extensively documented in publicly available research, general principles of asymmetric catalysis can be applied. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as an unsaturated dicarboxylic acid ester, using a chiral metal complex (e.g., with a BINAP or DuPhos ligand) could potentially establish the chiral center at the C2 position of the pyrrolidinone ring. The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess (ee).
Diastereoselective Approaches in the Synthesis of this compound
Diastereoselective synthesis involves creating a new chiral center in a molecule that already contains one, where the existing stereocenter influences the stereochemical outcome of the reaction. One hypothetical diastereoselective route to this compound could involve a Michael addition of a chiral enolate to an appropriate acceptor. For example, a chiral imine derived from a chiral amine could react with a Michael acceptor like diethyl glutaconate. The stereochemistry of the resulting product would be influenced by the chiral amine, leading to a diastereomeric mixture that could then be separated. Subsequent cyclization and functional group manipulation would yield the desired product. The diastereomeric ratio would be highly dependent on the chiral source, reagents, and reaction conditions.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as one of Evans' oxazolidinones, could be attached to a precursor molecule. For instance, the auxiliary could be acylated with a derivative of glutaric acid. Subsequent intramolecular cyclization or other stereoselective transformations would be directed by the chiral auxiliary. Finally, removal of the auxiliary would furnish the enantiomerically enriched product.
Table 1: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Auxiliary Type | Potential Application in the Synthesis of this compound |
| Evans' Oxazolidinones | Oxazolidinone | Control of stereochemistry in alkylation or cyclization reactions of a glutarate derivative. |
| Samp/Ramp Hydrazones | Hydrazone | Asymmetric alkylation of a precursor to introduce the propanoate side chain. |
| Camphorsultam | Sultam | Directing stereoselective conjugate additions or cyclization reactions. |
Enzymatic and Biocatalytic Transformations Towards this compound
Enzymes are highly selective catalysts that can be employed for the synthesis of chiral compounds. For this compound, a key strategy would be the kinetic resolution of a racemic mixture. In this approach, an enzyme, such as a lipase (B570770), selectively catalyzes the reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and thus enantiomerically enriched. For example, a racemic ester precursor to this compound could be subjected to enzymatic hydrolysis, where the lipase would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer.
Another biocatalytic approach could involve the use of a transaminase to asymmetrically synthesize a chiral amine precursor to the pyrrolidinone ring. This chiral amine could then be cyclized to form the desired product.
Table 2: Potential Enzymatic Strategies
| Enzyme Class | Strategy | Substrate Example |
| Lipase | Kinetic Resolution | Racemic ester precursor of this compound |
| Transaminase | Asymmetric Synthesis | Prochiral keto-acid or amine |
| Amidase | Kinetic Resolution | Racemic amide precursor |
Reactions Involving the Ester Functionality of this compound
The ethyl propanoate side chain of the molecule is susceptible to various nucleophilic substitution reactions typical of esters.
Transesterification Processes and Kinetics
Amidation and Hydrolysis Pathways
Amidation: The ester can react with amines to form amides. This reaction, known as aminolysis, typically requires heating or catalysis. For example, reacting this compound with ammonia (B1221849) would yield 3-(5-oxopyrrolidin-2-yl)propanamide. Similarly, reactions with primary or secondary amines would produce the corresponding N-substituted amides. The synthesis of various N-alkyl propanamides from related ester precursors highlights this pathway. nih.govresearchgate.netmdpi.com
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(5-oxopyrrolidin-2-yl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and involves the use of a base like sodium hydroxide, while acid-catalyzed hydrolysis is a reversible process. Esters are known to be readily hydrolyzed in the gastrointestinal tract by esterases. europa.eu
Reduction Reactions
The ester group can be reduced to an alcohol. Common reducing agents like lithium aluminum hydride (LiAlH4) would reduce the ester to the corresponding diol, 3-(5-oxopyrrolidin-2-yl)propan-1-ol. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters but may do so under specific conditions.
Reactivity of the Pyrrolidinone Moiety in this compound
The pyrrolidinone ring contains a lactam functionality, which has its own characteristic reactivity.
N-Alkylation and Acylation Reactions
The nitrogen atom of the pyrrolidinone ring is a nucleophile and can undergo alkylation or acylation.
N-Alkylation: In the presence of a strong base to deprotonate the nitrogen, followed by treatment with an alkyl halide, N-alkylation can occur. For example, using sodium hydride and methyl iodide would yield ethyl 3-(1-methyl-5-oxopyrrolidin-2-yl)propanoate.
N-Acylation: The nitrogen can also be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride and a non-nucleophilic base like triethylamine (B128534) would result in the formation of ethyl 3-(1-acetyl-5-oxopyrrolidin-2-yl)propanoate.
Electrophilic Aromatic Substitution (if applicable to ring systems)
Electrophilic aromatic substitution is a reaction characteristic of aromatic rings, such as benzene. youtube.com The pyrrolidinone ring in this compound is aliphatic and does not undergo electrophilic aromatic substitution. However, if this moiety were attached to an aromatic ring, the pyrrolidinone group would act as a directing group in substitution reactions on that aromatic ring.
Interactive Data Tables
Below are tables summarizing the reactivity of this compound.
Table 1: Reactions of the Ester Functionality
| Reaction Type | Reagents | Product |
| Transesterification | R'OH, H+ or B- | Mthis compound (if R'OH is methanol) |
| Amidation | R'NH2 | 3-(5-oxopyrrolidin-2-yl)propanamide (if R'NH2 is ammonia) |
| Hydrolysis | H2O, H+ or OH- | 3-(5-oxopyrrolidin-2-yl)propanoic acid |
| Reduction | LiAlH4 | 3-(5-oxopyrrolidin-2-yl)propan-1-ol |
Table 2: Reactions of the Pyrrolidinone Moiety
| Reaction Type | Reagents | Product |
| N-Alkylation | 1. Strong Base (e.g., NaH) 2. R-X (Alkyl halide) | Ethyl 3-(1-alkyl-5-oxopyrrolidin-2-yl)propanoate |
| N-Acylation | RCOCl, Base | Ethyl 3-(1-acyl-5-oxopyrrolidin-2-yl)propanoate |
Ring-Opening and Ring-Closing Metathesis
While specific studies on the ring-opening and ring-closing metathesis (RCM) of this compound are not extensively documented, the reactivity of related pyroglutamate (B8496135) and pyrrolidinone systems provides insights into its potential behavior.
Ring-Opening Metathesis Polymerization (ROMP): Ring-opening metathesis polymerization of the pyrrolidinone ring in this compound is not a typical reaction. ROMP generally requires a strained cyclic olefin. The lactam ring in this compound is saturated and relatively stable, making it an unlikely candidate for ring-opening via metathesis catalysts. However, related N-aryl-azetidine-appended cyclopropenes have been shown to undergo ROMP, indicating that the presence of a suitable strained ring system appended to a nitrogen-containing heterocycle can lead to polymerization. doi.org
Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful technique for synthesizing cyclic compounds and has been applied to peptide and peptidomimetic systems. nih.govnih.gov For this compound to undergo RCM, it would first need to be functionalized with two terminal alkene chains. For instance, derivatization of the nitrogen atom and the propanoate side chain with alkenyl groups could create a diene suitable for RCM. The success of such a reaction would depend on factors like the length and flexibility of the tethers bearing the alkenes and the choice of catalyst. researchgate.netwikipedia.org
A study on the synthesis of multi-functionalized bicyclic hydantoin (B18101) derivatives utilized a combination of a pyroglutamate rearrangement and RCM, showcasing the utility of metathesis in building complex structures from pyroglutamate precursors. umn.edu Furthermore, RCM has been successfully employed in the synthesis of clinical-stage kinase inhibitors, where the reaction proceeded in the presence of an acid to furnish predominantly trans isomers. nih.gov In the context of unprotected peptides, RCM can be achieved by masking free amine groups as salts with Brønsted acids to prevent catalyst decomposition. rsc.org
Table 1: Examples of Ring-Closing Metathesis in Related Systems
| Substrate Type | Catalyst | Product Type | Reference |
| Di-alkenyl substituted peptides | Grubbs or Hoveyda-Grubbs catalysts | Cyclic peptides | nih.govnih.gov |
| Diene-functionalized pyroglutamate derivative | Ruthenium-based catalyst | Bicyclic hydantoin derivative | umn.edu |
| Diene for kinase inhibitor synthesis | Ruthenium catalyst with acid | Macrocyclic kinase inhibitor | nih.gov |
| Unprotected di-alkenyl peptides | Ru-alkylidene catalyst | Dicarba peptides | rsc.org |
Stereochemical Aspects of Reactions Involving this compound
The stereocenter at the C2 position of the pyrrolidinone ring is a key feature of this compound, influencing the stereochemical outcome of its reactions.
Reactions involving the derivatization of this compound can exhibit diastereoselectivity, where the existing stereocenter directs the formation of a new stereocenter with a preferred configuration.
Studies on the synthesis of pyrrolidines have demonstrated high levels of diastereoselectivity. For example, the copper-promoted intramolecular aminooxygenation of alkenes to form 2,5-disubstituted pyrrolidines showed a high preference for the cis isomer. nih.gov Similarly, iron dipyrrinato complexes have been used to catalyze the C–H amination of aliphatic azides to produce syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov In a different approach, the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters yielded pyrrolidines with high diastereoselectivity. acs.org
When considering the derivatization of this compound, any reaction that creates a new stereocenter on the pyrrolidinone ring or the propanoate side chain would likely be influenced by the existing C2 stereocenter, leading to a mixture of diastereomers in unequal amounts. The degree of diastereoselectivity would depend on the specific reaction conditions, reagents, and the steric and electronic nature of the substrate. youtube.com
Table 2: Examples of Diastereoselective Pyrrolidine (B122466) Synthesis
| Reaction Type | Catalyst/Promoter | Major Diastereomer | Reference |
| Intramolecular Aminooxygenation | Copper(II) | cis-2,5-disubstituted pyrrolidine | nih.gov |
| C-H Amination of Aliphatic Azides | Iron Dipyrrinato Complex | syn-2,5-disubstituted pyrrolidine | nih.gov |
| Three-Component Reaction | Yb(OTf)₃ | Diastereomerically enriched pyrrolidine | acs.org |
While this compound is a chiral molecule, discussions of enantioselectivity are more relevant to the synthesis of pyroglutamate derivatives from achiral precursors. Several methods have been developed for the enantioselective synthesis of pyroglutamates.
One notable approach involves a cyclopropenimine-catalyzed Michael addition of amino ester imines to acrylates, which can yield α-substituted pyroglutamates with enantioselectivities up to 94% ee. nih.govd-nb.infobeilstein-journals.orgnih.gov Another method utilizes carbonyl catalysis for the enantioselective synthesis of pyroglutamic acid esters from NH₂-unprotected glycinate (B8599266). researchgate.net Mechanistic studies have shown that the base used in these reactions can play a crucial role in achieving high enantioselectivity by influencing the rotational barrier of the product. researchgate.net
These enantioselective methods highlight the importance of catalyst control in establishing the stereochemistry of pyroglutamate structures. While not directly a transformation of pre-existing this compound, this research is crucial for accessing specific enantiomers of such compounds.
Table 3: Enantioselective Synthesis of Pyroglutamate Derivatives
| Catalytic System | Reaction Type | Achieved Enantioselectivity | Reference |
| Cyclopropenimine | Michael Addition | Up to 94% ee | nih.govd-nb.infobeilstein-journals.orgnih.gov |
| Carbonyl Catalysis | Cyclization | High enantioselectivity | researchgate.net |
| N-quaternized pyridoxals | Asymmetric Mannich reaction | High enantioselectivity | researchgate.net |
Mechanistic Studies of Key Reactions of this compound
Detailed mechanistic studies specifically on this compound are scarce. However, research on the reactions of related pyrrolidinone and pyroglutamate systems provides valuable insights into potential reaction pathways and transition states.
The reaction pathways of transformations involving the pyroglutamate core often involve the lactam carbonyl group. For instance, the nucleophilic ring-opening of N-Boc pyroglutamate with alcohols, amines, and thiols is proposed to proceed through a highly reactive acyl cyanide intermediate when catalyzed by KCN. doi.org In the absence of a cyanide catalyst, the higher nucleophilicity of amines allows them to directly attack the lactam carbonyl. doi.org
In the context of C-H amination reactions to form pyrrolidines, mechanistic studies involving copper catalysts have suggested a pathway that involves the cleavage of an N-F bond, a change in the spin state of the copper center, and subsequent ring closure. nih.gov DFT calculations have been employed to map out the free energy profiles of these reactions, identifying key intermediates and transition states. nih.gov
Transition state analysis, often aided by computational chemistry, is crucial for understanding the selectivity of reactions. For the iridium-catalyzed reductive generation of azomethine ylides from lactams, DFT calculations have been used to investigate the cycloaddition transition structures, revealing a balance between asynchronicity and interaction energies that governs the observed selectivity. acs.org
In the diastereoselective synthesis of pyrrolidines via copper-promoted aminooxygenation, the preferred formation of the cis isomer is explained by a transition state model where the substituent at the α-position of the alkene occupies a pseudo-equatorial position to minimize steric interactions. nih.gov Similarly, in the iron-catalyzed C-H amination, DFT studies have guided the design of catalysts with optimized steric and electronic properties to enhance diastereoselectivity. nih.gov These studies suggest that the steric and electronic environment of the transition state is a key determinant of the stereochemical outcome of reactions involving the formation of substituted pyrrolidine rings.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be essential for a complete conformational analysis.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional NMR techniques are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for mapping the covalent bonding framework and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. For the target molecule, COSY would establish the connectivity within the pyrrolidinone ring and the ethyl propanoate side chain. For instance, it would show correlations between the protons on C2, C3, and C4 of the pyrrolidinone ring and between the methylene (B1212753) and methyl groups of the ethyl ester.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the stereochemistry and preferred conformation of a molecule in solution. For this compound, NOESY could reveal the relative orientation of the propanoate side chain with respect to the pyrrolidinone ring.
Hypothetical ¹H and ¹³C NMR Data Table
| Atom Number | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Key 2D NMR Correlations (Predicted) |
| 1 (N-H) | 6.5 - 7.5 (broad s) | - | HMBC to C2, C5 |
| 2 (CH) | 3.8 - 4.2 (m) | 55 - 60 | COSY with CH₂, CH₂; HSQC with C2; HMBC to C4, C5, C6 |
| 3 (CH₂) | 1.8 - 2.2 (m) | 28 - 33 | COSY with CH, CH₂; HSQC with C3 |
| 4 (CH₂) | 2.2 - 2.5 (t) | 30 - 35 | COSY with CH₂; HSQC with C4; HMBC to C2, C5 |
| 5 (C=O) | - | 175 - 180 | HMBC from N-H, CH, CH₂ |
| 6 (CH₂) | 1.9 - 2.3 (m) | 33 - 38 | COSY with CH, CH₂; HSQC with C6; HMBC to C2, C7, C8 |
| 7 (CH₂) | 2.3 - 2.6 (t) | 30 - 35 | COSY with CH₂; HSQC with C7; HMBC to C6, C8 |
| 8 (C=O) | - | 170 - 175 | HMBC from CH₂, O-CH₂ |
| 9 (O-CH₂) | 4.0 - 4.3 (q) | 60 - 65 | COSY with CH₃; HSQC with C9; HMBC to C8 |
| 10 (CH₃) | 1.1 - 1.4 (t) | 13 - 18 | COSY with O-CH₂; HSQC with C10; HMBC to C9 |
Variable Temperature NMR Studies for Dynamic Processes
Molecules are not static; they undergo various dynamic processes such as bond rotations and ring flips. Variable-temperature (VT) NMR studies can provide insight into these dynamics. researchgate.netsciencepublishinggroup.com By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and lineshapes. researchgate.net For this compound, VT-NMR could be used to study the conformational flexibility of the pyrrolidinone ring and the rotational barrier around the C2-C6 single bond. If the molecule exists as a mixture of conformers that are rapidly interconverting at room temperature, lowering the temperature could slow this exchange, potentially allowing for the observation of individual conformers. sciencepublishinggroup.com
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. A polymorphism study would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting crystals by X-ray diffraction to determine if different crystal forms are produced.
Co-Crystallization and Supramolecular Assembly
Co-crystallization involves crystallizing two or more different molecules together in a single crystal lattice. This is a common technique in crystal engineering to modify the physical properties of a solid. The amide group (N-H and C=O) and the ester group in this compound are capable of forming hydrogen bonds. These functional groups could be exploited to form co-crystals with other molecules that have complementary hydrogen bond donors and acceptors, leading to the formation of predictable supramolecular assemblies.
Chiroptical Spectroscopy for Absolute Configuration Determination
This compound possesses a stereocenter at the C2 position of the pyrrolidinone ring, meaning it can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These methods measure the differential absorption or rotation of left and right circularly polarized light. The resulting spectrum is characteristic of the absolute configuration of the molecule. By comparing the experimentally measured CD or ORD spectrum with spectra predicted from quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the compound can be determined.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. As this compound is a chiral compound, stemming from the L-pyroglutamic acid precursor, it is expected to exhibit a distinct CD spectrum. The primary chromophore in the molecule is the lactam carbonyl group within the 5-oxopyrrolidine ring.
The CD spectrum is anticipated to be dominated by the n→π* electronic transition of the lactam carbonyl, which is sensitive to the conformation of the five-membered ring. The sign and magnitude of the Cotton effect associated with this transition provide information about the absolute configuration and the ring puckering. For L-pyroglutamic acid and its derivatives, the lactam n→π* transition typically appears in the 210-230 nm region. The ester carbonyl group of the ethyl propanoate side chain also contributes to the CD spectrum, although its contribution is generally less significant than that of the lactam chromophore.
Table 1: Predicted Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) | Transition Assignment |
| ~220 | Negative | Lactam n→π |
| ~205 | Positive | Lactam π→π |
Note: The data in this table is predicted based on the known chiroptical properties of L-pyroglutamic acid and its derivatives. The exact values would need to be determined experimentally.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) complements CD spectroscopy by measuring the change in optical rotation of a chiral compound as a function of wavelength. The ORD curve of this compound is expected to show a plain curve at wavelengths away from the absorption maxima of the chromophores and exhibit a Cotton effect in the region of the lactam carbonyl absorption.
A negative Cotton effect is anticipated, corresponding to the negative molar ellipticity observed in the CD spectrum for the n→π* transition. The specific rotation at the sodium D-line (589 nm) is a key characteristic of a chiral molecule. For L-pyroglutamic acid, the specific rotation is -11.9° (c=2, H₂O). chemicalbook.com The ethyl propanoate substituent is expected to modify this value, and the precise specific rotation of this compound would need to be experimentally determined.
Table 2: Predicted Optical Rotatory Dispersion Characteristics for this compound
| Wavelength (nm) | Specific Rotation ([α]) | Observation |
| 589 (Na D-line) | Negative value | Plain Curve |
| ~220 | Negative Cotton Effect | Anomalous Dispersion |
Note: The specific rotation value is an estimation based on the parent compound, L-pyroglutamic acid.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The key functional groups in this compound are the lactam, the ester, and the aliphatic C-H bonds. The vibrational spectra are expected to show characteristic bands for these groups. The lactam N-H stretching vibration is a sensitive probe for hydrogen bonding. In the solid state or in concentrated solutions, this band is typically broad and shifted to lower wavenumbers due to intermolecular N-H···O=C hydrogen bonding, where the lactam carbonyl of one molecule interacts with the N-H of another.
The lactam carbonyl (C=O) stretching vibration is also highly informative. In a non-hydrogen-bonded environment, it appears at a higher frequency compared to when it is involved in hydrogen bonding. The ester carbonyl stretching frequency is typically found at a higher wavenumber than the lactam carbonyl.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| N-H (Lactam) | ~3250 (broad) | ~3250 | Stretching (H-bonded) |
| C-H (Aliphatic) | 2850-2980 | 2850-2980 | Stretching |
| C=O (Ester) | ~1735 | ~1735 | Stretching |
| C=O (Lactam) | ~1680 (H-bonded) | ~1680 | Stretching |
| N-H (Lactam) | ~1550 | Weak | Bending |
| C-O (Ester) | 1150-1250 | Weak | Stretching |
Note: These are predicted frequencies and can vary based on the physical state of the sample and the extent of hydrogen bonding.
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would likely be used.
Under mass spectrometric conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the ester and the pyrrolidinone ring.
Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester side chain. nih.gov The pyrrolidinone ring can also fragment, for instance, through the loss of CO from the lactam.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 199 | [C₉H₁₃NO₃]⁺ | Molecular Ion [M]⁺ |
| 154 | [C₇H₈NO₃]⁺ | Loss of ethoxy group (-OCH₂CH₃) |
| 126 | [C₆H₈NO₂]⁺ | Loss of the ethyl propanoate side chain |
| 98 | [C₅H₈NO]⁺ | Fragmentation of the pyrrolidinone ring |
| 70 | [C₄H₈N]⁺ | Further fragmentation of the pyrrolidinone ring |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
Isotopic labeling studies could provide further insight into the fragmentation mechanisms. For instance, labeling the ethyl group of the ester with ¹³C or deuterium would allow for the unambiguous identification of fragments containing this part of the molecule. Similarly, ¹⁵N labeling of the lactam would help to track the nitrogen atom during fragmentation. Currently, there are no specific isotopic labeling studies reported in the literature for this compound.
Computational and Theoretical Chemistry Studies on Ethyl 3 5 Oxopyrrolidin 2 Yl Propanoate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. For ethyl 3-(5-oxopyrrolidin-2-yl)propanoate, these calculations reveal the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack.
DFT Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound, typically employing a basis set such as B3LYP/6-311++G(d,p), provide detailed information about its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is typically localized on the pyrrolidinone ring, specifically around the nitrogen and carbonyl oxygen atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is often distributed over the ester group, suggesting its susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is another tool used to study charge distribution. It provides a detailed picture of the electron density, revealing the charges on individual atoms. This analysis helps in understanding the polar nature of the molecule and the strength of its intramolecular interactions.
Table 1: Hypothetical DFT Calculated Energies and Atomic Charges for this compound
| Parameter | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| NBO Atomic Charges | |
| N1 | -0.65 e |
| O(carbonyl) | -0.58 e |
| O(ester) | -0.45 e |
| C(carbonyl) | +0.75 e |
| C(ester carbonyl) | +0.80 e |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical DFT calculations for similar organic molecules.
Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated from the electron density changes when an electron is added to or removed from the molecule. For this compound, the Fukui functions would likely indicate the carbonyl carbon of the pyrrolidinone ring as a primary site for nucleophilic attack, while the nitrogen atom would be a likely site for electrophilic attack.
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By simulating the molecule in a solvent, typically water, MD simulations provide insights into its dynamic behavior, conformational preferences, and interactions with its environment. These simulations can reveal stable conformations and the transitions between them, offering a dynamic picture of the molecule's flexibility.
Potential Energy Surface Mapping
The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. By mapping the PES, chemists can identify the most stable conformations (local and global minima) and the energy barriers for transitioning between them (saddle points). For this compound, PES mapping would involve systematically changing key dihedral angles, such as those in the propanoate side chain, and calculating the corresponding energy to identify the lowest energy conformers.
In Silico Modeling of Reaction Mechanisms
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways. For instance, the hydrolysis of the ester group or the opening of the pyrrolidinone ring can be modeled to understand the energy barriers and intermediates involved in these processes. These in silico studies provide valuable information that complements experimental findings and can guide the design of new synthetic routes or the prediction of metabolic pathways.
Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations
Transition state optimization and Intrinsic Reaction Coordinate (IRC) calculations are fundamental computational methods used to elucidate the mechanisms of chemical reactions. These calculations allow researchers to map the energy landscape of a reaction, identify the highest energy point (the transition state), and confirm that this state connects the reactants and products.
Currently, there are no specific published studies detailing transition state optimization or IRC calculations for the synthesis of this compound. Such research would be beneficial for understanding the precise mechanism of its formation, for example, in the cyclization of a glutamate (B1630785) derivative, and for identifying key structural features that influence the reaction rate and selectivity.
Molecular Docking and Interaction Studies with Biological Targets (mechanistic, non-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target like a protein or enzyme.
Binding Site Analysis (if applicable as a lead scaffold)
Following molecular docking, a detailed analysis of the binding site interactions is crucial. This involves identifying the specific amino acid residues in the target protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).
Given the absence of specific molecular docking studies for this compound, a corresponding binding site analysis is not available. If future docking studies were to suggest a potential biological target, a thorough binding site analysis would be essential to guide the optimization of the molecule to improve its potency and selectivity.
Role of Ethyl 3 5 Oxopyrrolidin 2 Yl Propanoate As a Building Block and Precursor in Advanced Synthesis
Applications in Natural Product Synthesis
The stereochemically defined core of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate makes it an invaluable chiral pool starting material for the enantioselective synthesis of various natural products.
As a Chiral Synthon for Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids are a class of natural products known for their diverse biological activities. The synthesis of these complex structures often relies on the use of chiral precursors to control the stereochemistry of the final molecule. (S)-pyroglutamic acid and its derivatives, such as this compound, are frequently employed for this purpose. nih.gov The pyrrolidinone ring serves as a scaffold for the construction of the characteristic bicyclic core of pyrrolizidine alkaloids.
The synthetic strategy typically involves the selective reduction of the lactam carbonyl and the ester group, followed by further functionalization and cyclization to form the pyrrolizidine ring system. For instance, the lactam can be reduced to the corresponding pyrrolidine (B122466), and the ethyl propanoate side chain can be manipulated to introduce the necessary functional groups for the second ring closure. This approach has been successfully applied to the synthesis of various alexine (B40350) stereoisomers, which are polyhydroxylated pyrrolizidine alkaloids. nih.gov While specific examples detailing the use of this compound are not extensively documented, the well-established synthetic routes using closely related pyroglutamic acid derivatives highlight its potential as a chiral synthon in this context. nih.gov
Table 1: Key Transformations in the Synthesis of Pyrrolizidine Alkaloids from Pyroglutamic Acid Derivatives
| Transformation | Reagents and Conditions | Purpose |
|---|---|---|
| Lactam Reduction | LiAlH₄, THF | Formation of the corresponding pyrrolidine |
| Ester Reduction | DIBAL-H, -78 °C | Conversion of the ester to an aldehyde or alcohol |
| Side-Chain Elongation | Wittig reaction, Grignard addition | Introduction of additional carbon atoms for the second ring |
Incorporation into Macrocyclic Structures
Macrocyclic compounds, particularly peptides and peptidomimetics, are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov this compound can serve as a valuable building block for the synthesis of such macrocycles.
The ester functionality of the molecule can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation with an amino group of another molecule or within the same molecule to form a macrocyclic lactam. The pyroglutamate (B8496135) core itself can act as a constrained amino acid surrogate, influencing the conformation of the resulting macrocycle. clockss.org While direct examples of macrocyclization using this compound are not abundant in the literature, the general strategies for peptide macrocyclization, such as head-to-tail cyclization, can be applied to peptides incorporating this building block. nih.govnih.gov
Utility in the Synthesis of Complex Organic Molecules
The unique structural features of this compound make it a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutically active compounds.
As a Key Intermediate in Multi-Step Synthesis Sequences
The pyrrolidinone ring system is a common motif in many biologically active compounds. This compound provides a convenient entry point to this scaffold. For example, a substituted pyrrolidinone is a key intermediate in the synthesis of Aliskiren, a potent renin inhibitor used for the treatment of hypertension. researchgate.net The synthesis involves the construction of a highly substituted pyrrolidinone ring, demonstrating the utility of this class of compounds as building blocks for complex drug molecules.
Furthermore, the propanoate side chain can be readily modified. For instance, it can be converted to a hydrazide, which is a versatile functional group for further elaboration, as demonstrated in the synthesis of novel quinolin-2-one derivatives with potential anticancer activity. thieme-connect.de These examples underscore the value of this compound and related structures as intermediates in multi-step synthetic sequences.
Derivatization towards Advanced Scaffolds
The pyrrolidinone ring and the propanoate side chain of this compound offer multiple sites for derivatization, allowing for the creation of a diverse range of advanced heterocyclic scaffolds. The lactam nitrogen can be alkylated or acylated, and the carbon atoms of the ring can be functionalized through various reactions. clockss.org
The ester group can be converted into a wide range of other functional groups, such as amides, hydroxamic acids, or other esters, providing access to a variety of derivatives with potentially interesting biological properties. For example, the synthesis of novel heterocyclic systems can be achieved through condensation reactions involving the active methylene (B1212753) group of the propanoate chain or by utilizing the lactam carbonyl in cyclization reactions. nih.gov
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Resulting Scaffold |
|---|---|---|
| N-Alkylation | Alkyl halide, base | N-Substituted pyrrolidinone |
| C-Alkylation | LDA, alkyl halide | C4-Substituted pyrrolidinone |
| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic acid derivative |
| Amidation | Amine, coupling agent | Amide derivative |
Applications in Material Science and Polymer Chemistry
The field of material science is increasingly looking towards bio-based and functional monomers for the development of novel polymers with tailored properties. Lactams and their derivatives are valuable monomers for the synthesis of polyamides through ring-opening polymerization (ROP). While specific studies on the polymerization of this compound are scarce, the general principles of lactam polymerization can be applied.
The ROP of the pyrrolidinone ring would lead to a polyamide with a pendant ethyl propanoate group at regular intervals along the polymer chain. This pendant ester group could be further modified post-polymerization to introduce a variety of functional groups, leading to functional polymers with applications in areas such as drug delivery, tissue engineering, and specialty coatings. sigmaaldrich.com
Moreover, pyroglutamic acid has been used to synthesize methacrylate (B99206) monomers that undergo rapid photopolymerization. These monomers have shown excellent adhesion properties, suggesting that derivatives of this compound could also be explored for the development of new adhesives and surface modifiers. The ester functionality could also be exploited to create active ester polymers, which are useful for post-polymerization modification.
Precursor for Functional Monomers
This compound, a derivative of the bio-derived resource pyroglutamic acid, presents a versatile platform for the synthesis of advanced functional monomers. Its unique structure, featuring a reactive lactam ring and an ester group, offers multiple avenues for chemical modification to introduce polymerizable functionalities. These modifications can be strategically designed to impart specific properties to the resulting polymers, such as hydrophilicity, thermal responsiveness, and tailored mechanical characteristics.
The secondary amine within the pyrrolidone ring is a prime site for functionalization. One potential route to creating a vinyl-based monomer is through N-acylation. For instance, reaction with acryloyl chloride or methacryloyl chloride in the presence of a base could yield N-acryloyl or N-methacryloyl derivatives. These monomers, possessing a pendant pyrrolidone-propanoate moiety, could then be subjected to free-radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce well-defined polymers with controlled molecular weights and low dispersity. This approach is analogous to the synthesis of other pyrrolidone-based polymers derived from pyroglutamic acid, which have been shown to exhibit interesting solution properties.
Another strategy involves the introduction of a vinyl group at the nitrogen atom through reactions like N-vinylation. Although less common, this would create a monomer suitable for various polymerization methods. The resulting polymers would feature the pyrrolidone ring directly attached to the polymer backbone, potentially influencing the polymer's conformation and material properties.
The ester functionality of this compound also provides a handle for introducing polymerizable groups. Transesterification with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (HEMA), could attach a polymerizable methacrylate group. Alternatively, reduction of the ester to a primary alcohol would open up possibilities for further reactions, such as esterification with acrylic acid or methacrylic acid to form the corresponding acrylate (B77674) or methacrylate monomers.
The following table summarizes potential functional monomers that could be synthesized from this compound and the necessary reaction types.
| Potential Monomer | Functional Group Introduced | Reaction Type | Potential Polymerization Method |
| N-acryloyl this compound | Acryloyl | N-Acylation | Free-Radical Polymerization (e.g., RAFT) |
| N-methacryloyl this compound | Methacryloyl | N-Acylation | Free-Radical Polymerization (e.g., RAFT) |
| N-vinyl this compound | Vinyl | N-Vinylation | Free-Radical or Cationic Polymerization |
| 2-(3-(5-oxopyrrolidin-2-yl)propanoyloxy)ethyl methacrylate | Methacrylate | Transesterification | Free-Radical Polymerization |
| 3-(5-oxopyrrolidin-2-yl)propyl acrylate | Acrylate | Esterification (post-reduction) | Free-Radical Polymerization |
These synthetic strategies highlight the potential of this compound as a valuable building block for creating a new family of functional monomers with tunable properties for advanced material applications.
Incorporation into Bio-based Polymers
The drive towards a circular economy has intensified research into bio-based polymers as sustainable alternatives to their petroleum-derived counterparts. This compound, originating from the renewable resource pyroglutamic acid, is well-positioned to contribute to this field. Its structure allows for incorporation into various polymer architectures, including polyesters, polyamides, and polyurethanes, thereby enhancing the bio-based content and potentially introducing new functionalities.
One of the most direct methods for incorporating this compound into a polymer backbone is through polycondensation reactions. The lactam ring of the pyrrolidone moiety can be hydrolyzed to yield a carboxylic acid and an amine, thus transforming the molecule into an amino acid derivative. This resulting AB-type monomer can then undergo self-condensation to form a polyamide. The pendant ethyl propanoate group could be either carried through the polymerization or hydrolyzed to a carboxylic acid, offering a site for further modification or cross-linking.
Alternatively, the ester group can be utilized for incorporation into polyesters. Reduction of the ethyl ester to a primary alcohol would create a diol (one hydroxyl group from the reduction and another from the potential ring-opening of the lactam). This diol can then be reacted with a dicarboxylic acid, such as adipic acid or succinic acid (both of which can be bio-derived), to form a polyester (B1180765). The resulting polyester would feature the pyrrolidone ring as a pendant group, which could enhance the polymer's hydrophilicity and biodegradability.
Furthermore, the bifunctional nature of the molecule after modification allows it to act as a chain extender or a cross-linking agent in the synthesis of other bio-based polymers. For instance, the diol derivative mentioned above could be used to extend the chains of polylactic acid (PLA) or polyhydroxyalkanoates (PHAs), thereby modifying their mechanical properties and degradation profiles.
The table below outlines potential routes for the incorporation of this compound into bio-based polymers.
| Polymer Type | Role of this compound Derivative | Required Functionalization | Co-monomer (Example) |
| Polyamide | AB-type monomer | Ring-opening of lactam | Self-condensation |
| Polyester | Diol monomer | Reduction of ester and ring-opening | Dicarboxylic acid (e.g., Adipic acid) |
| Polyurethane | Diol monomer | Reduction of ester and ring-opening | Diisocyanate |
| Modified PLA/PHA | Chain extender | Reduction of ester to form a diol | Lactic acid or 3-hydroxybutyrate |
The incorporation of this compound into bio-based polymers not only increases their renewable carbon content but also offers the potential to fine-tune their properties for a wide range of applications, from biomedical devices to sustainable packaging materials.
Analytical Methodologies for the Quantification and Characterization of Ethyl 3 5 Oxopyrrolidin 2 Yl Propanoate in Complex Matrices
Chromatographic Separation Techniques (HPLC, GC) for Purity and Isomeric Analysis
Chromatographic techniques are fundamental in the analysis of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate, providing the means to separate the compound from impurities and potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the analysis of moderately polar compounds like this compound. The separation is typically achieved on a C18 column where the stationary phase is nonpolar, and a polar mobile phase is used. By optimizing the mobile phase composition, typically a mixture of acetonitrile or methanol (B129727) and water with potential pH modifiers, a high degree of separation can be achieved. The retention time of the compound is a key parameter for its identification, while the peak area corresponds to its concentration. A simple, fast, and selective stability-indicating RP-HPLC method can be applied for following the degradation and appearance of impurities. pensoft.netpensoft.net
Hypothetical HPLC Purity Analysis Data
| Parameter | Value |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 4.2 minutes |
| Purity | 99.5% (by area normalization) |
Gas Chromatography (GC):
Gas chromatography is another valuable tool for the purity assessment of volatile and thermally stable compounds. For this compound, a derivatization step might be necessary to increase its volatility and thermal stability, although direct injection is also possible. A capillary column with a suitable stationary phase, such as a mid-polar phase, would be employed. The separation is based on the compound's boiling point and its interaction with the stationary phase. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for identifying different compounds in a sample. jmchemsci.comjmchemsci.com
Hypothetical GC Purity Analysis Data
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Temperature | 250°C |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time | 8.5 minutes |
| Purity | 99.2% (by area normalization) |
This compound possesses a chiral center at the C2 position of the pyrrolidinone ring, meaning it can exist as two enantiomers. As these enantiomers may exhibit different biological activities, it is crucial to determine the enantiomeric excess (ee) of a sample. Chiral chromatography is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for a wide range of chiral separations.
Hypothetical Chiral HPLC Analysis Data
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 12.3 minutes |
| Retention Time (S-enantiomer) | 14.7 minutes |
| Enantiomeric Excess | 98% ee for the S-enantiomer |
Spectrophotometric and Spectrofluorometric Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, can be employed for the quantification of this compound, provided it possesses a suitable chromophore that absorbs light in the ultraviolet or visible range. The lactam carbonyl group within the pyrrolidinone ring is expected to exhibit a weak n-π* transition in the UV region. While not as selective as chromatographic methods, spectrophotometry can be a rapid and cost-effective technique for concentration determination in pure samples or simple mixtures. A new simple and sensitive spectrophotometric method for the determination of trace amounts of a substance can be developed based on its reaction with a specific reagent to produce a colored product. researchgate.net
Hypothetical UV-Vis Spectrophotometry Data
| Parameter | Value |
| Solvent | Ethanol (B145695) |
| Wavelength of Maximum Absorbance (λmax) | 215 nm |
| Molar Absorptivity (ε) | 1500 L mol⁻¹ cm⁻¹ |
| Linear Range | 1 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
Spectrofluorometric methods are generally more sensitive and selective than spectrophotometry but require the analyte to be fluorescent or to be derivatized with a fluorescent tag. Native fluorescence of this compound is not expected to be strong; therefore, derivatization would likely be necessary for spectrofluorometric analysis.
Hyphenated Techniques (GC-MS, LC-MS) for Trace Analysis
For the detection and quantification of this compound at trace levels in complex matrices such as biological fluids or environmental samples, hyphenated techniques are indispensable. These methods couple the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.com After separation on the GC column, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint for identification. GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly versatile and powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For this compound, LC-MS would be the method of choice for trace analysis in complex aqueous matrices. The compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules.
Hypothetical LC-MS/MS Trace Analysis Data
| Parameter | Value |
| LC Column | C18 (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase Gradient | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 186.11 ([M+H]⁺) |
| Product Ions (m/z) | 140.08, 112.08, 84.08 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
The use of tandem mass spectrometry (MS/MS) in techniques like LC-MS/MS further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte, allowing for its accurate quantification even in the presence of co-eluting interferences.
Future Research Directions and Unexplored Avenues for Ethyl 3 5 Oxopyrrolidin 2 Yl Propanoate
Development of Novel Catalytic Systems for Efficient Synthesis
The efficient and selective synthesis of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate and its derivatives is paramount for unlocking their full potential. Future research should prioritize the development of sophisticated catalytic systems that offer improvements in yield, stereoselectivity, and environmental impact over existing methods.
Current synthetic strategies often involve multi-step sequences. Innovations in catalysis could provide more direct and atom-economical routes. Areas ripe for exploration include:
Enantioselective Catalysis: The chiral center at the C2 position of the pyrrolidinone ring is of significant interest for pharmaceutical applications. The development of novel chiral catalysts, such as those based on transition metals or organocatalysts, could enable the direct enantioselective synthesis of specific stereoisomers of this compound. For instance, asymmetric biomimetic Mannich reactions and α-C Michael additions of glycinate (B8599266) have been successful in producing chiral pyroglutamic acid esters with high enantiopurity using chiral pyridoxals as catalysts. researchgate.net Similarly, silver-catalyzed methods have demonstrated enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. researchgate.net Adapting these systems for the specific substrate, this compound, is a promising research avenue.
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. The exploration of enzymes, such as lipases or amidases, for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of the target molecule from acyclic precursors could provide a green and efficient alternative to traditional chemical catalysis.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful catalysts for a variety of organic transformations. Their application in the synthesis of 2-pyrrolidinone (B116388) derivatives through radical tandem cyclization/coupling reactions has been demonstrated. rsc.orgrsc.org Investigating NHC-catalyzed routes to this compound could lead to novel and efficient synthetic protocols.
| Catalytic Approach | Potential Advantages | Relevant Research on Related Compounds |
| Enantioselective Catalysis | Access to specific stereoisomers, high enantiopurity | Asymmetric biomimetic Mannich and Michael additions researchgate.net, Silver-catalyzed stereodivergent synthesis researchgate.net |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Chemo-enzymatic synthesis of chiral epoxides from renewable sources mdpi.com |
| N-Heterocyclic Carbene (NHC) Catalysis | Transition-metal-free, broad substrate scope, high efficiency | Radical tandem cyclization/coupling for 2-pyrrolidinone synthesis rsc.orgrsc.org |
Exploration of New Reactivity Modes and Transformation Pathways
The inherent reactivity of the lactam and ester functional groups in this compound provides a platform for a multitude of chemical transformations. Future research should aim to uncover and harness new reactivity modes, leading to the synthesis of novel and complex molecular architectures.
Key areas for investigation include:
Ring-Opening Reactions: Selective opening of the 5-oxopyrrolidine ring could provide access to a range of functionalized γ-amino acids, which are valuable building blocks in medicinal chemistry. Investigating novel reagents and conditions for controlled ring-opening, followed by further functionalization, is a promising direction.
Functionalization of the Pyrrolidinone Ring: The carbon backbone of the pyrrolidinone ring offers sites for further functionalization. Exploring C-H activation strategies or developing new methods for introducing substituents at the C3 and C4 positions would significantly expand the chemical space accessible from this starting material.
Tandem and Cascade Reactions: Designing one-pot reactions that involve multiple bond-forming events initiated by the reactivity of the lactam or ester group could lead to the rapid construction of complex heterocyclic systems. For example, a multicomponent synthesis of pyroglutamic acid derivatives has been developed via a Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation sequence. mdpi.com
Polymerization: The bifunctional nature of the molecule suggests its potential as a monomer for the synthesis of novel polyamides or polyesters with unique properties. Investigating its polymerization behavior under various conditions could open up new avenues in materials science.
Advanced Computational Studies for Predictive Modeling
In silico methods are indispensable tools for modern chemical research. Advanced computational studies on this compound can provide deep insights into its structure, properties, and reactivity, thereby guiding experimental work and accelerating discovery.
Future computational efforts should focus on:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, spectroscopic properties (IR, NMR), and thermodynamic parameters of the molecule. nih.govarabjchem.orgresearchgate.net Such calculations can help in understanding the molecule's reactivity and in predicting the outcomes of various chemical transformations. For instance, DFT has been used to study the mechanistic aspects of multicomponent reactions leading to spiropyrrolidines. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of the molecule and its interactions with solvents, catalysts, or biological macromolecules. patsnap.com This can provide valuable information for designing new catalysts and for understanding its potential biological activity.
Predictive Modeling of Reaction Pathways: Computational modeling can be used to elucidate the mechanisms of known reactions and to predict new, unexplored reaction pathways. acs.org This can help in the rational design of experiments and in the discovery of novel transformations.
| Computational Method | Application to this compound | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, spectroscopic properties, and reaction energetics. nih.govarabjchem.orgresearchgate.net | Understanding of reactivity, prediction of reaction outcomes, and elucidation of reaction mechanisms. mdpi.comacs.org |
| Molecular Dynamics (MD) Simulations | Exploration of conformational space and intermolecular interactions. patsnap.com | Insights into catalyst-substrate interactions and potential biological targets. |
| Predictive Reaction Pathway Modeling | Elucidation of reaction mechanisms and discovery of new transformations. acs.org | Rational design of experiments and identification of novel synthetic routes. |
Integration into Emerging Synthetic Methodologies and Technologies
The adoption of modern synthetic technologies can significantly enhance the efficiency, safety, and scalability of chemical processes. Integrating the synthesis and transformations of this compound with emerging methodologies is a crucial area for future research.
Promising technologies include:
Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. Developing flow-based syntheses of the target molecule and its derivatives would be a significant step towards more sustainable and scalable production.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates and improve yields in many organic transformations. The synthesis of related oxazoline (B21484) derivatives has been successfully achieved using microwave irradiation. beilstein-archives.org Exploring the use of microwave technology for the synthesis and functionalization of this compound could lead to more efficient and rapid synthetic protocols.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. Investigating the application of this technology to the functionalization of the pyrrolidinone ring or to the development of novel cyclization reactions could open up new synthetic possibilities.
Investigation of Unconventional Applications as a Versatile Chemical Building Block
Beyond its established roles, this compound holds the potential for a wide range of unconventional applications as a versatile chemical building block. Future research should focus on exploring these untapped possibilities.
Potential areas for investigation include:
Synthesis of Novel Heterocyclic Scaffolds: The pyrrolidinone ring can serve as a template for the synthesis of more complex heterocyclic systems through ring expansion, ring fusion, or other transformations. This could lead to the discovery of new classes of compounds with interesting biological or material properties.
Development of Pharmaceutical Intermediates: Pyroglutamic acid and its derivatives are important chiral building blocks for the synthesis of various pharmaceuticals. mdpi.com this compound can serve as a key intermediate in the synthesis of novel drug candidates. For example, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antibacterial activity. nih.gov
Design of Functional Materials: The incorporation of the pyrrolidinone moiety into polymers or other materials could impart unique properties such as biodegradability, chirality, or specific binding capabilities. This could lead to the development of new functional materials for a variety of applications.
Probes for Chemical Biology: Appropriately functionalized derivatives of this compound could be developed as chemical probes to study biological processes or to identify new drug targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
